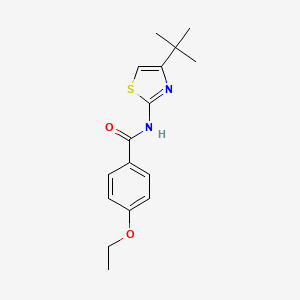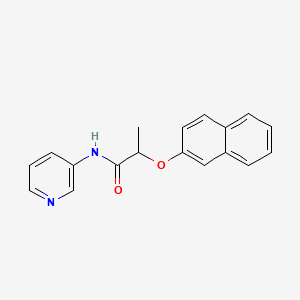
2-(2-naphthyloxy)-N-3-pyridinylpropanamide
Übersicht
Beschreibung
2-(2-naphthyloxy)-N-3-pyridinylpropanamide, also known as NPPB, is a chemical compound that has been extensively studied for its scientific research applications. NPPB is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various biological systems.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyloxy)-N-3-pyridinylpropanamide has been widely used in scientific research to study the physiological and biochemical effects of chloride channels. Chloride channels play a crucial role in various biological systems, including the nervous system, cardiovascular system, and respiratory system. This compound has been used to study the role of chloride channels in these systems and their potential as therapeutic targets.
Wirkmechanismus
2-(2-naphthyloxy)-N-3-pyridinylpropanamide is a potent inhibitor of chloride channels, specifically the Ca2+-activated chloride channels (CaCCs). This compound binds to the pore of the channel and blocks the movement of chloride ions through the channel. This inhibition of chloride channels has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound has been shown to have various physiological and biochemical effects. This compound has been shown to reduce the contraction of smooth muscle cells, decrease the secretion of mucus, and inhibit the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-naphthyloxy)-N-3-pyridinylpropanamide has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, making it an ideal tool for studying the role of chloride channels in various biological systems. This compound is also relatively stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. This compound can also inhibit other ion channels, such as potassium channels, at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-naphthyloxy)-N-3-pyridinylpropanamide. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the identification of the specific chloride channels that are inhibited by this compound in different biological systems. Additionally, the therapeutic potential of this compound for various diseases, such as asthma and cancer, is an area of active research. Finally, the use of this compound as a tool for studying the physiological and biochemical effects of chloride channels in vivo is an area of future research.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(18(21)20-16-7-4-10-19-12-16)22-17-9-8-14-5-2-3-6-15(14)11-17/h2-13H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWJJPDQWHSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)

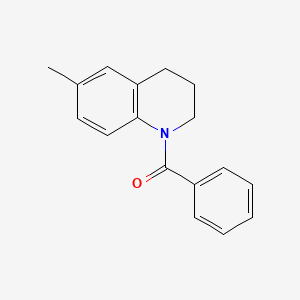

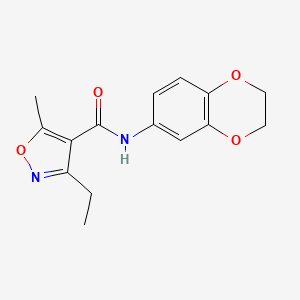
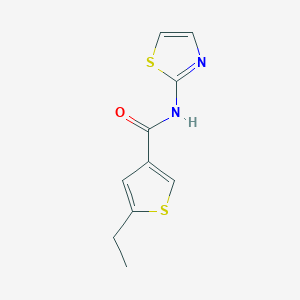


![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
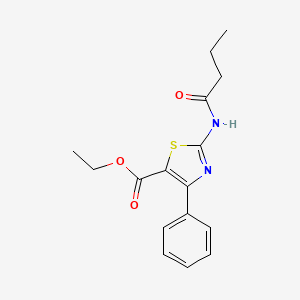
![2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430288.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
